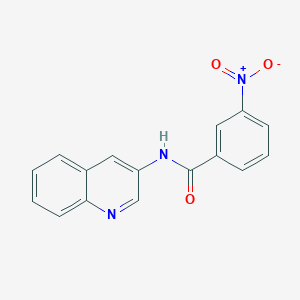

![molecular formula C21H21F3N2O3S B2886170 5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone CAS No. 919019-44-6](/img/structure/B2886170.png)

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known as CPI-169 and is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins.

Wissenschaftliche Forschungsanwendungen

Trifluoromethylsulfonamido Furans Synthesis : A study by Padwa, Rashatasakhon, and Rose (2003) describes the cyclization of 5-hydroxy-substituted pyrrolidinones to produce various substituted sulfonamidofurans, which are related to the compound of interest. The reaction mechanism suggests the formation of an iminium ion, followed by cyclization and reaction with triflic anhydride, leading to the synthesis of indolines and related heterocyclic systems (Padwa, Rashatasakhon, & Rose, 2003).

Intramolecular Cyclization of Ketones : Ning, Otani, and Ohwada (2018) investigated the mechanisms of intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, a compound structurally similar to the one of interest. Their study revealed different cyclization products under various conditions, demonstrating the complex reactivity of ketone and enolate forms (Ning, Otani, & Ohwada, 2018).

Synthesis of α-Amino Ketones : Miura, Biyajima, Fujii, and Murakami (2012) reported on the synthesis of α-amino ketones from terminal alkynes using a rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles. This process is relevant as it involves transformations of compounds containing sulfonyl and ketone groups (Miura, Biyajima, Fujii, & Murakami, 2012).

Cycloaddition Substrates for Indoline Synthesis : Craig, Jones, and Rowlands (2000) described the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, which undergo cyclisation to produce indoline derivatives. This study highlights the potential of sulfonyl-containing compounds in the synthesis of indolines (Craig, Jones, & Rowlands, 2000).

Trifluoromethyl-Substituted Cyclization Reactions : Ghavtadze, Fröhlich, and Würthwein (2009) explored cyclization reactions of trifluoromethyl-substituted compounds. Their work demonstrates the varied cyclization reactions under superelectrophilic conditions, which is relevant for understanding the chemical behavior of trifluoromethyl groups in similar compounds (Ghavtadze, Fröhlich, & Würthwein, 2009).

Wirkmechanismus

The mechanism of action of this compound is not clear from the available sources. It’s possible that it could have potential therapeutic applications, as is the case with many complex organic compounds.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopentyl-1-[3-(trifluoromethyl)benzoyl]-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3S/c22-21(23,24)16-5-3-4-15(12-16)20(27)26-11-10-14-13-18(8-9-19(14)26)30(28,29)25-17-6-1-2-7-17/h3-5,8-9,12-13,17,25H,1-2,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCXKBHRWUAGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

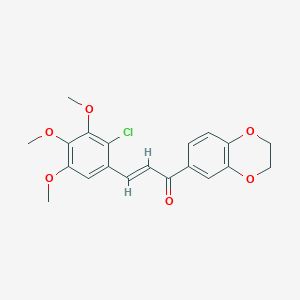

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886090.png)

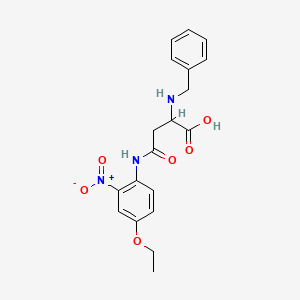

![N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2886091.png)

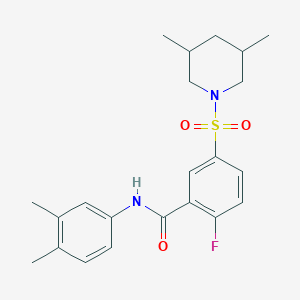

![2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate](/img/structure/B2886092.png)

![N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2886094.png)

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2886095.png)

![4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2886096.png)

![(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2886097.png)

![5-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2886106.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2886107.png)

![N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2886109.png)